molecular formula C24H30N2O5S2 B2593412 ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-62-9

ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2593412
CAS RN: 397290-62-9
M. Wt: 490.63
InChI Key: UQHKUUILNLGFHX-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also includes a benzamido group and a piperidin-1-ylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a typical synthetic method to thiophene derivatives, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Piperidine Derivatives in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Antiviral Applications

In a study, the objective was to synthesize new isatin derivatives as broad-spectrum antiviral agents and assess their activities using in vitro and in silico approaches .

Organophotocatalysed Synthesis

An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts .

Anticoagulant Applications

Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives. Structure activity relationship studies revealed that compound 33 exhibited strong factor IIa inhibition and showed good anticoagulant effect .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized in different ways as antimicrobial and antifungal agents .

Anti-inflammatory and Analgesic Applications

Piperidine derivatives are also being utilized as anti-inflammatory and analgesic agents .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents .

Future Directions

While specific future directions for this compound are not available, thiophene derivatives are a focus of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S2/c1-2-31-24(28)21-19-9-5-3-6-10-20(19)32-23(21)25-22(27)17-11-13-18(14-12-17)33(29,30)26-15-7-4-8-16-26/h11-14H,2-10,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKUUILNLGFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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